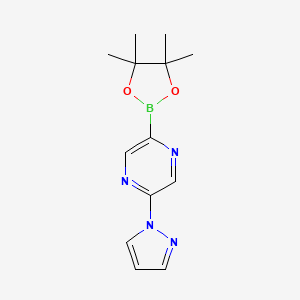
1-Propenyl sulfenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propenyl sulfenic acid is an organosulfur compound that plays a significant role in the chemistry of Allium species, such as garlic and onions. This compound is known for its involvement in the formation of various sulfur-containing compounds that contribute to the characteristic flavors and biological activities of these plants .
Vorbereitungsmethoden
1-Propenyl sulfenic acid is typically formed through the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides in Allium species. When the tissues of these plants are disrupted, the enzyme alliinase cleaves these sulfoxides to produce sulfenic acids . In onions, for example, the major sulfoxide is trans-S-1-propenyl-L-cysteine sulfoxide, which is converted to this compound . This compound can also be synthesized in the laboratory through various chemical routes, although these methods are less common due to the compound’s instability .
Analyse Chemischer Reaktionen
1-Propenyl sulfenic acid is highly reactive and undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfinic and sulfonic acids.
Condensation: It readily condenses with itself or other sulfenic acids to form thiosulfinates.
Common reagents and conditions for these reactions include the presence of enzymes like alliinase and lachrymatory factor synthase, as well as mild oxidative conditions . Major products formed from these reactions include thiosulfinates, sulfinic acids, and sulfonic acids .
Wissenschaftliche Forschungsanwendungen
1-Propenyl sulfenic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-propenyl sulfenic acid involves its high reactivity and ability to form various biologically active compounds. For example, its rearrangement to propanethial S-oxide involves the enzyme lachrymatory factor synthase, which catalyzes the conversion . This compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1-Propenyl sulfenic acid can be compared to other sulfenic acids, such as allyl sulfenic acid and methyl sulfenic acid. While all these compounds share similar reactivity, this compound is unique in its role in the formation of propanethial S-oxide and its significant presence in onions . Other similar compounds include thiosulfinates and polysulfides, which are also derived from sulfenic acids and exhibit similar biological activities .
Conclusion
This compound is a fascinating compound with diverse chemical reactivity and significant biological activities
Eigenschaften
CAS-Nummer |
3736-99-0 |
|---|---|
Molekularformel |
C3H6OS |
Molekulargewicht |
90.15 g/mol |
IUPAC-Name |
1-hydroxysulfanylprop-1-ene |
InChI |
InChI=1S/C3H6OS/c1-2-3-5-4/h2-4H,1H3 |
InChI-Schlüssel |
MJPOWQTYEJVYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CSO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14123302.png)

![2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14123312.png)
![5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14123316.png)
![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)

![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)

